molecular formula C6H15ClN2O B12504494 2-Aminohexanamide hydrochloride

2-Aminohexanamide hydrochloride

Cat. No.: B12504494
M. Wt: 166.65 g/mol
InChI Key: SPTYYKPZSWYQDT-UHFFFAOYSA-N
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Description

2-Aminohexanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O. It is a derivative of hexanamide, where an amino group is attached to the second carbon atom, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexanamide hydrochloride typically involves the reaction of hexanoic acid with ammonia to form hexanamide, followed by the introduction of an amino group at the second carbon position. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The use of biotransformation methods, where microorganisms are employed to catalyze specific steps, is also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminohexanamide hydrochloride finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Aminohexanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 2-Aminobutanamide hydrochloride
  • 2-Aminopentanamide hydrochloride
  • 2-Aminoheptanamide hydrochloride

Comparison: 2-Aminohexanamide hydrochloride is unique due to its specific chain length and the position of the amino group. Compared to 2-Aminobutanamide hydrochloride and 2-Aminopentanamide hydrochloride, it has a longer carbon chain, which can influence its reactivity and interactions with other molecules. 2-Aminoheptanamide hydrochloride, on the other hand, has a longer chain, which may affect its solubility and other physical properties .

Properties

IUPAC Name

2-aminohexanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTYYKPZSWYQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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